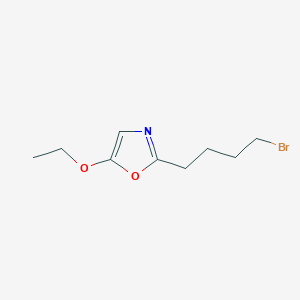
Oxazole, 2-(4-bromobutyl)-5-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-(4-bromobutyl)-5-ethoxy- is a heterocyclic organic compound that features an oxazole ring substituted with a 4-bromobutyl group at the 2-position and an ethoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(4-bromobutyl)-5-ethoxy- typically involves the formation of the oxazole ring followed by the introduction of the 4-bromobutyl and ethoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent alkylation reactions introduce the 4-bromobutyl and ethoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-(4-bromobutyl)-5-ethoxy- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The ethoxy group can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of oxazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced oxazole derivatives
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-(4-bromobutyl)-5-ethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
Wirkmechanismus
The mechanism of action of Oxazole, 2-(4-bromobutyl)-5-ethoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobutyl and ethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole, 2-(4-bromobutyl)-5-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Oxazole, 2-(4-chlorobutyl)-5-ethoxy-: Similar structure but with a chlorine atom instead of a bromine atom.
Oxazole, 2-(4-bromobutyl)-5-propoxy-: Similar structure but with a propoxy group instead of an ethoxy group
Uniqueness
Oxazole, 2-(4-bromobutyl)-5-ethoxy- is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially its bioavailability compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
132353-41-4 |
|---|---|
Molekularformel |
C9H14BrNO2 |
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
2-(4-bromobutyl)-5-ethoxy-1,3-oxazole |
InChI |
InChI=1S/C9H14BrNO2/c1-2-12-9-7-11-8(13-9)5-3-4-6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
DLHRTZUGDSLJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(O1)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


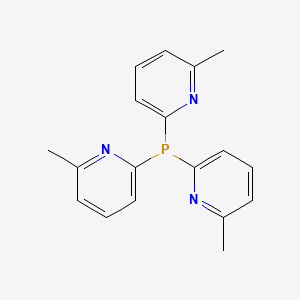
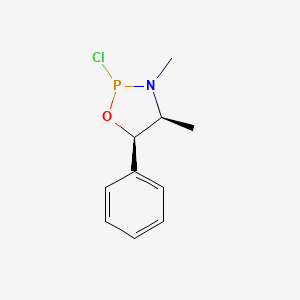
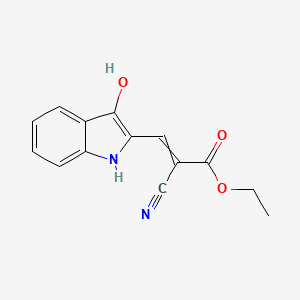

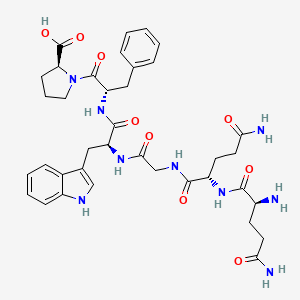
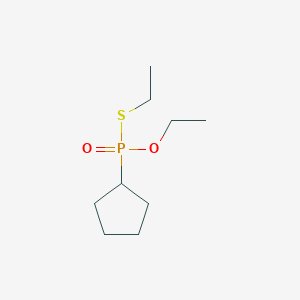
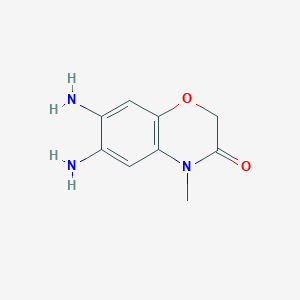
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
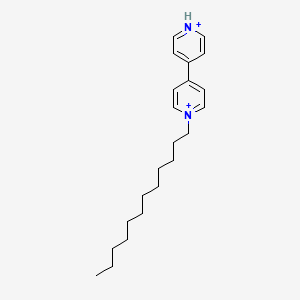
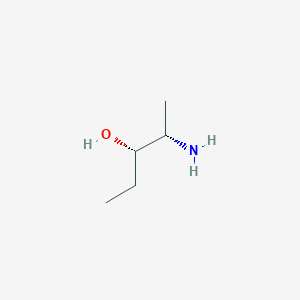
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
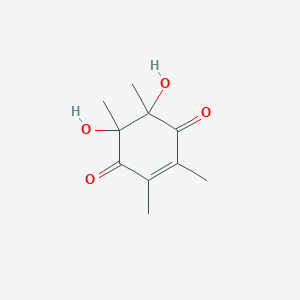
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
